(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-4-9-23-17-10-13(2)14(3)11-18(17)26-20(23)22-19(24)12-25-16-7-5-15(21)6-8-16/h1,5-8,10-11H,9,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBVVYYAKXPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)CSC3=CC=C(C=C3)F)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a benzo[d]thiazole core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula :
- Molecular Weight :
- CAS Number :
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole core may facilitate binding to hydrophobic regions within these targets, enhancing the compound's efficacy. The presence of the prop-2-yn-1-yl group could further stabilize these interactions, while the dimethyl groups may influence solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structural framework showed effective inhibition against various bacterial strains, outperforming standard antibiotics such as ampicillin and sulfadiazine. The minimum inhibitory concentration (MIC) values for several derivatives were noted to be as low as , indicating potent antibacterial activity .
Antiviral Properties
Recent investigations into benzothiazole derivatives have revealed their potential as antiviral agents. For instance, hybrids incorporating the benzothiazole moiety have shown promising results against viruses such as H5N1 and SARS-CoV-2. The mechanism of action appears to involve interference with viral replication processes .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that benzothiazole derivatives can induce cytotoxic effects in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation. The presence of specific substituents on the benzothiazole core significantly influences this activity .
Other Biological Activities
In addition to antimicrobial and antiviral effects, the compound may exhibit:
- Antioxidant Activity : Compounds with similar structures have been reported to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases.
Table 1: Summary of Biological Activities of Benzothiazole Derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Studies have demonstrated that related thiazole derivatives can inhibit the growth of different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Molecular docking studies have indicated favorable interactions between these compounds and target proteins involved in cancer progression .
Case Studies and Research Findings
- Antimicrobial Activity Evaluation : A study evaluating thiazole derivatives found that certain compounds demonstrated effective inhibition against various microbial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This suggests that this compound could be a candidate for further antimicrobial development.
- Anticancer Screening : In vitro studies on related compounds showed substantial cytotoxic effects on human cancer cell lines. For example, one study reported a derivative achieving over 80% growth inhibition in breast cancer cells at specific concentrations . This highlights the potential of this compound in developing new anticancer therapies.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or acetamide group can significantly influence biological activity. For instance:
Q & A
Q. How can researchers optimize the synthesis of (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide?
Methodological Answer:
- Catalyst Selection : Use copper diacetate (10 mol%) to facilitate 1,3-dipolar cycloaddition reactions between alkyne and azide intermediates, as demonstrated in analogous benzo[d]thiazole-triazole syntheses .
- Solvent System : A 3:1 ratio of tert-butanol to water enhances reaction efficiency by balancing solubility and reactivity .
- Reaction Monitoring : Track progress via TLC with hexane:ethyl acetate (8:2) as the mobile phase. Quench with crushed ice and extract with ethyl acetate for isolation .
Q. What purification strategies are effective for isolating the target compound?
Methodological Answer:
- Recrystallization : Use ethanol for recrystallization to remove unreacted starting materials and byproducts, as shown in analogous acetamide derivatives .
- Chromatography : If impurities persist, employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
Q. How should researchers validate the structural integrity of the synthesized compound?
Methodological Answer:
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
- NMR Analysis : Use ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.0–2.5 ppm) .
- HRMS : Validate molecular weight with a mass error tolerance of <5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify discrepancies in tautomeric or conformational states .
- 2D NMR : Use NOESY or HSQC to resolve ambiguities in aromatic proton assignments or rotational isomerism .
- X-ray Crystallography : Determine the crystal structure to unambiguously assign bond geometries, as done for related thiazole-acetamide derivatives .
Q. What strategies are recommended for analyzing tautomerism in the benzo[d]thiazole core?
Methodological Answer:
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, dock the compound into active sites using crystallographic data from related thiazole derivatives .
- ADMET Profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) and toxicity via tools like SwissADME or ProTox-II .
Q. What experimental designs are suitable for studying substituent effects on bioactivity?
Methodological Answer:
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogen, nitro, or methyl groups) on the 4-fluorophenylthio moiety. Assess bioactivity (e.g., enzyme inhibition) to identify critical functional groups .
- Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate electronic/hydrophobic parameters (σ, π) with activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reaction yields across synthetic protocols?
Methodological Answer:
Q. What methodologies confirm the Z-configuration of the imine group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
